3,6-dichloro-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)pyridine-2-carboxamide
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Overview
Description
3,6-Dichloro-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)pyridine-2-carboxamide is a complex organic compound that belongs to the class of triazolopyridines. This compound features a pyridine ring substituted with chlorine atoms and a triazolopyridine moiety, making it a potential candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the core triazolopyridine structure One common approach is to start with a suitable pyridine derivative, which undergoes halogenation to introduce chlorine atoms at the 3 and 6 positions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chlorine atoms on the pyridine ring can be oxidized to form corresponding chloro derivatives.
Reduction: : Reduction reactions can be performed to convert the chlorine atoms to hydrogen atoms.
Substitution: : The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of chloro derivatives.
Reduction: : Formation of hydrogenated derivatives.
Substitution: : Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme inhibition and receptor binding. Its triazolopyridine moiety is known to interact with various biological targets, making it useful in drug discovery.
Medicine
The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets suggests it could be used in the treatment of diseases such as bacterial infections and cancer.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which 3,6-dichloro-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)pyridine-2-carboxamide exerts its effects involves binding to specific molecular targets. The triazolopyridine moiety is known to interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridine-2-carboxamide: : Similar structure but lacks the triazolopyridine moiety.
N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)pyridine-2-carboxamide: : Similar structure but without chlorine atoms at the 3 and 6 positions.
Uniqueness
The uniqueness of 3,6-dichloro-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)pyridine-2-carboxamide lies in its combination of the triazolopyridine structure with chlorine atoms on the pyridine ring. This combination provides enhanced reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
3,6-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N5O/c1-8(13-20-19-11-4-2-3-7-21(11)13)17-14(22)12-9(15)5-6-10(16)18-12/h2-8H,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNWZZZJNJMUMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C2N1C=CC=C2)NC(=O)C3=C(C=CC(=N3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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